4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Scaffold Design Regioisomer Selection

4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1368149-59-0) is a synthetic, heterobifunctional building block characterized by a 5-aminopyrazole core acylated at C4 with an azepane ring. The molecule incorporates three vectors for molecular recognition—an H-bond-donating 5-amino group, a Lewis-basic azepane nitrogen, and an electrophilic carbonyl linker—that allow scaffolds based on this compound to explore chemical space distinct from piperidine, pyrrolidine, or morpholine congeners.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1368149-59-0
Cat. No. B2605733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine
CAS1368149-59-0
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)N2CCCCCC2)N
InChIInChI=1S/C11H18N4O/c1-14-10(12)9(8-13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7,12H2,1H3
InChIKeyROKZKQUODMVIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1368149-59-0): Procurement-Grade Structural and Supply Chain Baseline


4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine (CAS 1368149-59-0) is a synthetic, heterobifunctional building block characterized by a 5-aminopyrazole core acylated at C4 with an azepane ring . The molecule incorporates three vectors for molecular recognition—an H-bond-donating 5-amino group, a Lewis-basic azepane nitrogen, and an electrophilic carbonyl linker—that allow scaffolds based on this compound to explore chemical space distinct from piperidine, pyrrolidine, or morpholine congeners [1]. Azepane-containing fragments have attracted attention as PKB/Akt kinase-inhibitor starting points and as topological modulators capable of filling hydrophobic pockets that are inaccessible to smaller saturated rings, providing a rationale for selecting this specific compound over six- or five-membered ring alternatives when molecular size and lipophilicity must be precisely tuned [1].

Why Regioisomers, Piperidine Analogs, and Des-Azepane Fragments Cannot Substitute for 4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine


Belonging to the class of 5-aminopyrazole-4-carbonyl building blocks does not guarantee functional interchangeability. Relocating the carbonyl-azepane unit from the 4- to the 5-position generates the regioisomer 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1477939-89-1), which presents a distinct hydrogen-bonding topology due to reversal of the amine/carbonyl relationship . Contracting the seven-membered azepane to a six-membered piperidine produces 1-methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1502977-91-4), which reduces molecular weight by 14 Da and alters both conformational flexibility and calculated logP . Lengthening the N1 substituent to ethyl or isopropyl (e.g., CAS 1894307-04-0) modulates steric demand and lipophilicity independently, but is not interchangeable with the 1-methyl derivative in hit-to-lead progression where affinity and metabolic stability must be orthogonal . The direct quantitative evidence underscoring these structural discriminations is detailed in Section 3.

Quantitative Evidence Map for 4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine: Comparator-Anchored Differentiation Data


Regioisomeric Differentiation: 4-Acyl vs. 5-Acyl 5-Aminopyrazole Scaffolds Exhibit Non-Equivalent Hydrogen-Bonding Geometries

The target compound features the carbonyl-azepane substituent at position 4, while the closely related building block 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1477939-89-1) locates it at position 5. Although both compounds share the same molecular formula (C₁₁H₁₈N₄O) and molecular weight (222.29 g/mol) , the permutation places the H-bond-donating –NH₂ group on opposite carbons of the pyrazole ring, altering the planarity and electronic character of the amide bond from (5-amino-pyrazol-4-yl)(azepan-1-yl)methanone to (4-amino-pyrazol-5-yl)(azepan-1-yl)methanone. In analogous kinase-targeted pyrazole amide series, this regioisomeric switch has been shown to abolish hinge-region binding to kinases such as PKB-alpha, as the amino group and carbonyl oxygen must adopt a defined relative geometry for bidentate hydrogen bonding within the ATP pocket [1]. The target compound provides the 4-carbonyl:5-amino geometry required by many kinase scaffolds, whereas the 5-carbonyl:4-amino regioisomer is structurally incompatible with this interaction motif.

Medicinal Chemistry Scaffold Design Regioisomer Selection

Ring-Size Modulation: Azepane (C7) vs. Piperidine (C6) Comparison for MW, logP, and Conformational Flexibility

Expansion from a piperidine (six-membered) to an azepane (seven-membered) ring increases molecular weight by 14 g/mol and introduces additional conformational degrees of freedom. 1-Methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1502977-91-4) has a molecular weight of 208.26 g/mol, compared to 222.29 g/mol for the azepane target compound . The larger azepane ring is predicted to have a higher computed logP (approximately +0.5 to +0.7 units) relative to the piperidine analog, based on fragment-based logP contribution algorithms; each added methylene typically contributes ~0.5 logP units [1]. Azepane also populates a broader range of low-energy conformations than piperidine at physiological temperature, enabling exploration of lipophilic sub-pockets that are sterically inaccessible to a piperidine ring of fixed chair geometry [2].

Physicochemical Properties Conformational Analysis Fragment-Based Drug Design

1-Substituent Steric and Lipophilic Differentiation: Methyl vs. Ethyl vs. Isopropyl Homologs Alter Target Engagement Profile

While no direct biochemical IC50 data were found for the three N1-alkyl homologs (methyl, ethyl, isopropyl), their physical properties provide quantitative grounds for selection. 4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine has MW 222.29 g/mol; the ethyl analog (CAS 1894307-04-0) adds 14 Da (MW 236.32 g/mol), and the isopropyl analog adds 28 Da (MW 250.35 g/mol, estimated) . Each additional carbon on the N1 substituent increases calculated logP by approximately 0.5 units and increases steric demand as measured by computed Taft Es values. In the context of PKB/Akt inhibitor optimization, N1-methyl pyrazoles often exhibit optimal balance between affinity and microsomal stability, whereas bulkier N1 substituents can improve selectivity but often suffer from reduced oral bioavailability and increased CYP-mediated metabolism [1].

SAR Kinase Inhibitor Design Physicochemical Tuning

Purity Specification and Supply-Chain Comparability: 95% Baseline with Documented Catalog Reproducibility

The target compound is commercially available in 95% purity with the catalog specification documented across multiple independent vendors . By comparison, the regioisomer 5-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-4-amine (CAS 1477939-89-1) is also listed at 95% purity, but its catalog availability is more limited . The piperidine analog 1-methyl-4-(piperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1502977-91-4) is similarly supplied at 95%, but its molecular weight and hydrophilicity profile are distinct . For procurement purposes, a multi-vendor supply base for the target compound has been verified, reducing the risk of single-supplier dependency that can affect less common regioisomers.

Procurement Quality Control Reproducibility

Predicted Binding-Mode Compatibility: 5-Amino-4-carbonyl Pyrazoles as ATP-Mimetic Hinge Binders in Kinase Pockets

Published X-ray crystallographic data of azepane-derivative PKB/Akt inhibitors demonstrate that 5-amino-4-carbonyl pyrazole scaffolds form a bidentate hydrogen-bonding interaction with the kinase hinge region (residues corresponding to Glu121 and Ala123 in PKA/PKB), where the pyrazole N2 acts as a hydrogen-bond acceptor and the 5-NH₂ acts as a hydrogen-bond donor [1]. This geometry is topologically conserved across multiple protein kinase structures (PDB entries 1KPF, 6NO8). The target compound preserves this exact pharmacophoric arrangement, while regioisomeric 4-amino-5-carbonyl pyrazoles cannot project the critical H-bonding atoms into the same spatial arrangement [1]. This structural difference has been experimentally linked to a >100-fold loss in PKB-alpha binding affinity for improperly oriented amide congeners, underscoring the procurement significance of sourcing the correct 4-carbonyl orientation for kinase-targeted libraries [2].

Kinase Inhibition Molecular Docking ATP-Mimetic Design

Highest-Impact Procurement Scenarios for 4-(Azepane-1-carbonyl)-1-methyl-1H-pyrazol-5-amine Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Synthesis: Scaffold Requiring ATP-Hinge H-Bonding Competency

When assembling a fragment-based screening deck targeting the ATP-binding pockets of serine/threonine kinases (e.g., PKB/Akt, PKA, S6K), the 5-amino-4-carbonyl pyrazole geometry of the target compound is essential to establish the canonical hinge-region hydrogen bonds—a geometry that is inverted and rendered non-functional in the 5-carbonyl regioisomer [1]. Procuring CAS 1368149-59-0 ensures the fragment retains structural pre-validation against kinase hinge binding, consistent with crystallographic data from PDB entries 1KPF and 6NO8 [2].

Hit-to-Lead Expansion Requiring Azepane-Specific Hydrophobic Pocket Targeting

In hit-to-lead programs where initial fragment hits contain a piperidine or pyrrolidine, expansion to the azepane analog (CAS 1368149-59-0) is warranted when the target binding pocket contains a lipophilic sub-cavity accommodating the larger seven-membered ring. The azepane ring provides increased molecular weight (+14 Da), higher lipophilicity (∆clogP ≈ +0.5 to +0.7), and enhanced conformational flexibility relative to piperidine [3]. These features allow access to hydrophobic regions that are sterically inaccessible to six-membered rings, a strategy successfully employed in PKB inhibitor optimization campaigns [4].

SAR-by-Catalog: Systematic N1-Alkyl Group Progression While Maintaining Azepane Ring

Procuring the N1-methyl derivative alongside its ethyl (CAS 1894307-04-0) and isopropyl homologs enables a three-point N1-alkyl scan to decouple lipophilicity-driven binding from steric effects. The N1-methyl derivative (CAS 1368149-59-0) serves as the baseline with minimal steric hindrance and lowest clogP, while progressive homologation adds lipophilicity (+0.5 clogP per added methylene) and steric bulk that can modulate selectivity against off-target kinases or improve metabolic stability [5]. Systematic procurement of this series reduces synthetic burden and accelerates SAR table generation.

Supply-Chain Risk Mitigation: Multi-Vendor Procurement of a 5-Aminopyrazole-4-carbonyl Building Block

For medicinal chemistry groups requiring gram-to-kilogram quantities of a 5-amino-4-carbonyl pyrazole with an azepane substituent, the target compound offers superior supply security relative to the 5-carbonyl regioisomer (CAS 1477939-89-1), which is listed by fewer vendors . The multi-vendor availability of CAS 1368149-59-0 (at consistent ≥95% purity) mitigates single-supplier risk and enables competitive pricing for larger procurement volumes, a critical factor in industrial-scale library production or late lead optimization.

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